BenchChemオンラインストアへようこそ!

4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide

FLAP inhibition Leukotriene biosynthesis Inflammation

4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide (CAS 922814-22-0) is a synthetic small molecule belonging to the benzanilide class, characterized by a 4-chlorobenzamide core linked to a 3-(6-ethoxypyridazin-3-yl)phenyl moiety, with a molecular formula of C19H16ClN3O2 and a molecular weight of 353.81 g/mol. Its structure integrates a lipophilic chlorophenyl group with a hydrogen-bond-accepting pyridazine ring, a scaffold recurrent in kinase and FLAP (5-lipoxygenase-activating protein) inhibitor design.

Molecular Formula C19H16ClN3O2
Molecular Weight 353.81
CAS No. 922814-22-0
Cat. No. B2814145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide
CAS922814-22-0
Molecular FormulaC19H16ClN3O2
Molecular Weight353.81
Structural Identifiers
SMILESCCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H16ClN3O2/c1-2-25-18-11-10-17(22-23-18)14-4-3-5-16(12-14)21-19(24)13-6-8-15(20)9-7-13/h3-12H,2H2,1H3,(H,21,24)
InChIKeyXORQPBQIWBMKTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide (CAS 922814-22-0): Core Structural and Physicochemical Profile


4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide (CAS 922814-22-0) is a synthetic small molecule belonging to the benzanilide class, characterized by a 4-chlorobenzamide core linked to a 3-(6-ethoxypyridazin-3-yl)phenyl moiety, with a molecular formula of C19H16ClN3O2 and a molecular weight of 353.81 g/mol . Its structure integrates a lipophilic chlorophenyl group with a hydrogen-bond-accepting pyridazine ring, a scaffold recurrent in kinase and FLAP (5-lipoxygenase-activating protein) inhibitor design [1]. The compound is listed in chemical vendor catalogs as a research-grade biochemical, typically supplied at ≥95% purity, and is primarily utilized in early-stage drug discovery and pharmacological profiling studies .

Why 4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide Cannot Be Replaced by a Generic In-Class Analog


Substituting 4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide with a generic benzanilide or a closely related pyridazine-containing analog is not scientifically justifiable. The compound's unique substitution pattern—specifically, the electron-withdrawing 4-chloro substituent on the terminal benzamide ring coupled with the electron-donating 6-ethoxy group on the pyridazine—creates a highly specific electrostatic and steric fingerprint that dictates its binding affinity, selectivity, and off-target profile [1]. Even minor changes, such as shifting the chlorine from the para to the ortho position or modifying the alkoxy chain length on the pyridazine, have been shown to drastically alter inhibitory potency against targets like FLAP, as evidenced by Ki values ranging from 2.9 nM to >100 nM for structurally similar compounds in the same patent series [2]. Without direct, quantitative evidence of functional equivalence, any assumed interchangeability risks experimental failure, inconsistent pharmacological results, and irreproducible data.

Quantitative Differentiation Evidence for 4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide


FLAP Inhibitory Potency: Structural Analog Benchmarking Demonstrates <3 nM Activity in a Defined Cellular Context

Within the Janssen Pharmaceutica patent series (US9073876), a compound structurally analogous to 4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide, identified as Compound 143, demonstrated potent modulation of human FLAP with a Ki of 2.90 nM in a cell-free assay using amplified human FLAP-encoding DNA [1]. While the exact Ki for the target compound has not been publicly disclosed in primary literature, its inclusion in this specific chemical space suggests comparable potency. This contrasts sharply with other close analogs in the same patent, such as Compound 153, which exhibited a Ki of 4.40 nM [2]. This 1.5-fold difference in binding affinity, though seemingly small, can be pharmacologically meaningful in a drug discovery context, potentially influencing the effective dose and therapeutic window [3].

FLAP inhibition Leukotriene biosynthesis Inflammation

Selectivity Profile against Mitochondrial Targets: A Key Differentiator from Unselective Benzanilides

A structurally related 3-(6-ethoxypyridazin-3-yl)phenyl benzamide derivative, N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzamide (CAS 922639-92-7), has been reported to function as a potent inhibitor of mitochondrial respiratory chain Complex I . In contrast, the 4-chloro analog introduced in 4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide (CAS 922814-22-0) is expected to exhibit a distinct mitochondrial interaction profile. The electron-withdrawing chlorine substituent can significantly alter the molecule's redox potential and its ability to interact with the ubiquinone binding site of Complex I. For instance, a member of the broader benzanilide class was shown to inhibit bovine submitochondrial particle NADH dehydrogenase with an IC50 of <1000 nM [1], but the specific substitution pattern of the target compound is likely to shift this activity by at least an order of magnitude, thereby reducing potential mitochondrial off-target toxicity compared to its non-chlorinated counterpart.

Mitochondrial toxicity Off-target liability Drug safety

Kinase Selectivity: Exploratory Profiling Suggests a Narrower Target Spectrum

The pyridazine moiety in 4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide is a privileged structure for kinase inhibition, particularly for targets like c-KIT and LRRK2. A high-throughput screen of a similar 5-substituted-N-pyridazinylbenzamide series revealed that specific substitutions could achieve excellent selectivity over a panel of 140 other kinases [1]. In contrast, an unsubstituted analog from a different patent, Example 104, displayed potent but broad c-KIT inhibition with an IC50 of <10 nM [2]. The presence of the 4-chloro group in the target compound is hypothesized to sterically and electronically refine this selectivity, narrowing its kinome interaction profile. Quantitative Kd measurements for a close structural relative against HSP90α (Kd = 620 nM) and PRMT3 (EC50 = 1.30E+3 nM) show the scaffold can engage diverse protein families, but the specific halogenation pattern is critical for achieving a selective binding signature [REFS-3, REFS-4].

Kinase profiling Selectivity screening Chemical proteomics

Optimal Research and Industrial Use Cases for 4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide (CAS 922814-22-0)


FLAP-Dependent Leukotriene Pathway Profiling in Human Whole Blood Assays

Based on its embeddedness in the Janssen FLAP inhibitor patent space, where analogs show Ki values of 2.9–4.4 nM [1], this compound is ideally suited as a reference inhibitor for calibrating 5-lipoxygenase activity in human whole blood leukotriene B4 (LTB4) release assays. Its specific substitution pattern is predicted to provide a clear dose-response relationship, allowing researchers to establish a benchmark for FLAP target engagement in a physiologically relevant human ex vivo system.

Chemical Probe Development for Kinase Selectivity Screens (c-KIT and LRRK2)

The pyridazinylbenzamide scaffold is a known pharmacophore for selective kinase inhibition. With the 4-chloro modification, this compound can serve as a key intermediate or direct probe in a chemical proteomics workflow to map its kinome-wide selectivity against panels of 140+ kinases [2]. This application scenario is critical for projects aiming to de-risk FLAP-targeting compounds from kinome-related toxicities.

Mitochondrial Safety Liability Assessment in HepG2 and Primary Hepatocytes

The differential impact of the 4-chloro substituent on mitochondrial Complex I activity, inferred from related benzanilide data , makes this compound a valuable tool in a tiered mitochondrial toxicity screening cascade. Researchers can use it to study the structure-toxicity relationship (STR) governing Complex I inhibition, comparing its effects directly against the non-chlorinated, mitochondria-toxic analog CAS 922639-92-7 in Seahorse XF Analyzer mitochondrial stress tests.

Quote Request

Request a Quote for 4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.